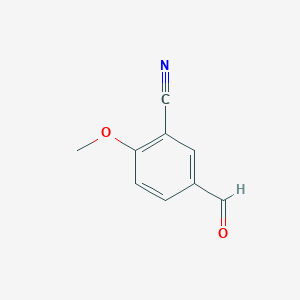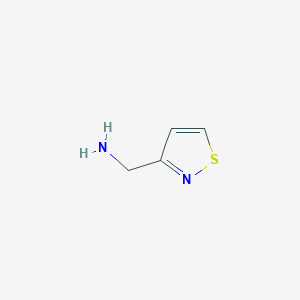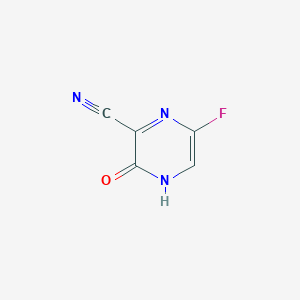
3-Methoxy-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
The compound 3-Methoxy-4-(trifluoromethyl)pyridine is a pyridine derivative that is of significant interest in the field of organic chemistry due to its potential applications in various chemical reactions and as a building block in the synthesis of more complex molecules. The presence of a trifluoromethyl group and a methoxy group on the pyridine ring can influence its reactivity and interaction with other molecules .
Synthesis Analysis
A novel strategy for synthesizing poly-substituted pyridines, including those with a trifluoromethyl group, has been developed using a C-F bond cleavage protocol. This method yields high product yields under metal-free conditions, which is advantageous for environmental and cost considerations . Additionally, the synthesis of trifluoromethyl-substituted pyridinol derivatives has been reported, demonstrating a new reactivity pattern of lithiated methoxyallene, which is incorporated into the products as a unique tripolar synthon .
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with methoxy and trifluoromethyl substituents, has been extensively studied. For instance, the crystal structure of a related compound, 1,4-bis[3-methoxy-4-(4-methoxyphenyl)-6-(trifluoromethyl)pyridin-2-yl]benzene, reveals an extended molecule with non-planar arrangement of the aryl rings, which could affect its reactivity and interaction with other molecules . Similarly, the structure of 3-methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid shows two nearly planar fragments forming a significant dihedral angle, which could influence its chemical properties .
Chemical Reactions Analysis
The reactivity of pyridine derivatives with trifluoromethyl groups has been explored in various contexts. For example, hypervalent complexes can be formed through intermolecular silicon-nitrogen interactions, which could be utilized in supramolecular chemistry . Moreover, 3-hydroxy-4-pyrones have been used as precursors to 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition reactions to produce highly functionalized azabicyclo[3.2.1]octane moieties . The acid hydrolysis of methoxy groups in pyridine derivatives has also been studied, revealing different pathways and reactivity differences .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their substituents. For instance, the optical properties of certain pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, showing the effects of substituents on the emission spectra . Theoretical calculations, including Hartree-Fock and Density Functional Theory methods, have been used to predict the molecular electrostatic potential and frontier molecular orbitals, which are crucial for understanding the reactivity and interaction of these molecules .
Wissenschaftliche Forschungsanwendungen
Agrochemical Industry
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, including 3-Methoxy-4-(trifluoromethyl)pyridine, are primarily used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Methods of Application : The synthesis of these compounds often starts with a cyclocondensation reaction of certain key trifluoromethyl-containing building blocks .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .
Pharmaceutical Industry
- Summary of Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Results or Outcomes : The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives .
Synthesis of (Trifluoromethyl)pyridyllithiums
- Summary of Application : (Trifluoromethyl)pyridyllithiums are important intermediates in organic synthesis .
- Methods of Application : These compounds are typically prepared via a metalation reaction .
- Results or Outcomes : The specific outcomes depend on the subsequent reactions that these intermediates are used in .
Synthesis of Metal-Organic Frameworks (MOFs)
- Summary of Application : MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- Methods of Application : 3-Methoxy-4-(trifluoromethyl)pyridine can be used in the synthesis of MOFs .
- Results or Outcomes : The specific properties of the resulting MOFs depend on the specific metals and organic ligands used .
Synthesis of Methiodide Salts
- Summary of Application : Methiodide salts are often used as intermediates in organic synthesis .
- Methods of Application : The specific methods of synthesis were not detailed in the sources I found .
- Results or Outcomes : The specific outcomes depend on the subsequent reactions that these intermediates are used in .
Synthesis of Active Agrochemical and Pharmaceutical Ingredients
- Summary of Application : Trifluoromethylpyridine (TFMP) and its intermediates, including 3-Methoxy-4-(trifluoromethyl)pyridine, are key structural ingredients for the development of many active agrochemical and pharmaceutical compounds .
- Methods of Application : The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .
- Results or Outcomes : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-4-11-3-2-5(6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBYKGNZUBDMUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649098 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-4-(trifluoromethyl)pyridine | |
CAS RN |
936841-72-4 | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936841-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![6-Bromo-2-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1344285.png)









![Furo[3,2-c]pyridin-4-amine](/img/structure/B1344308.png)